N'-butylidene-2-hydroxybenzohydrazide
Description
N'-butylidene-2-hydroxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 2-hydroxybenzohydrazide with butyl aldehyde. This compound features a hydroxy-substituted aromatic ring conjugated to a hydrazone linkage (–NH–N=C–), which confers unique electronic and steric properties. The hydroxy group at the ortho position facilitates intramolecular hydrogen bonding with the adjacent hydrazone nitrogen, enhancing stability and influencing its reactivity .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24g/mol |
IUPAC Name |
N-[(E)-butylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-8-12-13-11(15)9-6-4-5-7-10(9)14/h4-8,14H,2-3H2,1H3,(H,13,15)/b12-8+ |
InChI Key |
ODIIHAZSCZIKRW-XYOKQWHBSA-N |
SMILES |
CCCC=NNC(=O)C1=CC=CC=C1O |
Isomeric SMILES |
CCC/C=N/NC(=O)C1=CC=CC=C1O |
Canonical SMILES |
CCCC=NNC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of hydrazones allows for extensive modifications, making comparisons with N'-butylidene-2-hydroxybenzohydrazide critical for understanding structure-activity relationships (SAR). Below is a detailed analysis of analogous compounds:
Substituent Effects on Hydrazone Backbone
- Key Observations: Electron-withdrawing substituents (–NO₂, –CF₃) generally reduce yields compared to –Cl, likely due to steric hindrance or electronic deactivation during condensation . – Nitro and trifluoromethyl groups enhance thermal stability, as evidenced by higher melting points in 2t compared to liquid analogs (2s, 2u) .
Influence of Aromatic Ring Modifications
- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide: Structure: Incorporates three methoxy groups on the benzohydrazide ring. Properties: Exhibits intramolecular O–H···N hydrogen bonding and intermolecular N–H···O interactions, stabilizing the crystal lattice .
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide :
- Structure : Features a benzothiophene core and a long pentadecyl chain.
- Properties : The hydrophobic pentadecyl chain improves lipid solubility, while the benzothiophene moiety introduces planar rigidity .
- Comparison : The bulky substituent may reduce bioavailability compared to simpler alkylidene derivatives like this compound .
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